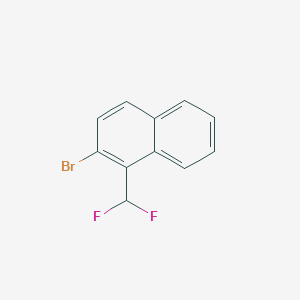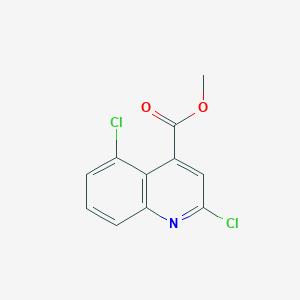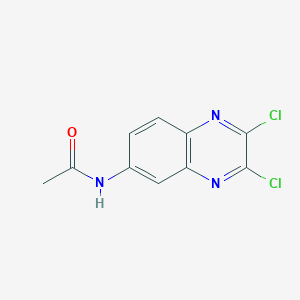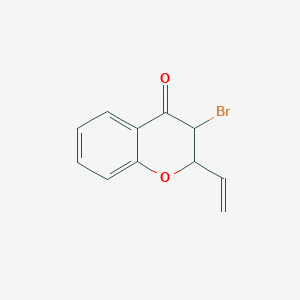
4H-1-Benzopyran-4-one, 3-bromo-2-ethenyl-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-vinylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 3-Bromo-2-vinylchroman-4-one consists of a chromanone core with a bromine atom at the third position and a vinyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-vinylchroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-hydroxycoumarin with vinylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Bromo-2-vinylchroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-vinylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-vinylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-vinylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It can also interact with reactive oxygen species (ROS) and exhibit antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the bromine and vinyl groups but shares the chromanone core.
2-Vinylchroman-4-one: Similar structure but without the bromine atom.
3-Bromo-4-hydroxycoumarin: Contains the bromine atom but lacks the vinyl group.
Uniqueness
3-Bromo-2-vinylchroman-4-one is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
815599-75-8 |
|---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-2-ethenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H9BrO2/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h2-6,8,10H,1H2 |
InChI Key |
WAGHDNMCLMRVKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(C(=O)C2=CC=CC=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



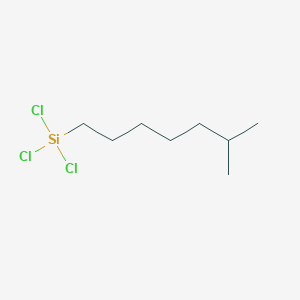
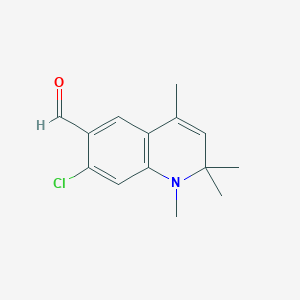

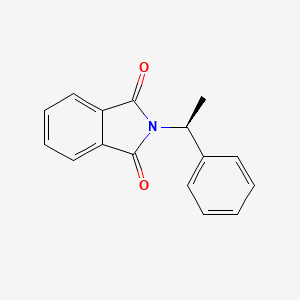
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
